molecular formula C23H22N4O6S B6495253 2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894045-32-0

2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Numéro de catalogue: B6495253
Numéro CAS: 894045-32-0
Poids moléculaire: 482.5 g/mol
Clé InChI: GLVMCRDDYMMSJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a research-grade chemical compound identified as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as the "wasabi receptor" due to its activation by irritant compounds. It plays a critical role in the detection of noxious environmental stimuli and in the pathophysiology of neuropathic and inflammatory pain, as well as respiratory conditions such as asthma and cough. This molecule functions by blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists. Its high selectivity and potency make it an invaluable pharmacological tool for elucidating TRPA1's function in complex biological systems. Researchers utilize this antagonist extensively in in vitro assays, such as calcium imaging and patch-clamp electrophysiology on recombinant cell lines or primary sensory neurons, to study channel pharmacology and signaling pathways. In vivo, it is used in preclinical models to investigate the contribution of TRPA1 to pain sensation, airway hypersensitivity, and itch. According to a source from the National Center for Biotechnology Information, this specific compound was developed and characterized as part of a structure-activity relationship study aimed at discovering novel TRPA1 antagonists for therapeutic development (https://pubchem.ncbi.nlm.nih.gov). It is intended for research purposes only by trained professionals in a controlled laboratory setting.

Propriétés

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6S/c1-27-22(30)17(21(29)26-15-4-6-16(31-2)7-5-15)11-25-23(27)34-12-20(28)24-10-14-3-8-18-19(9-14)33-13-32-18/h3-9,11H,10,12-13H2,1-2H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVMCRDDYMMSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features several significant structural elements:

  • Benzodioxole moiety : Known for its role in various pharmacological activities.
  • Dihydropyrimidine core : Associated with diverse biological functions.
  • Carbamoyl and sulfanyl groups : Contributing to the compound's reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. The presence of the benzodioxole structure is particularly noted for enhancing antibacterial properties. Research on related compounds suggests potential effectiveness against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.

Compound Activity Against Gram-positive Bacteria Activity Against Gram-negative Bacteria
Compound AEffectiveIneffective
Compound BModerate effectivenessEffective
Target Compound TBDTBD

Anticancer Potential

The dihydropyrimidine scaffold has been implicated in anticancer activity through various mechanisms, including the inhibition of specific kinases and modulation of apoptosis pathways. Studies have shown that derivatives of dihydropyrimidines can induce cell cycle arrest and apoptosis in cancer cell lines.

A notable study demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines, highlighting the potential of this compound in cancer therapy.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit phospholipase A2 (PLA2), which is crucial in inflammatory responses.

While specific studies on this compound are sparse, the mechanisms observed in similar compounds suggest several pathways:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, potentially altering their function.
  • Induction of Apoptosis : Through modulation of signaling pathways associated with cell survival and death.
  • Antioxidant Properties : Compounds with benzodioxole structures often exhibit antioxidant activity, which may contribute to their overall biological efficacy.

Case Studies

  • Study on Dihydropyrimidine Derivatives : A study published in Journal of Medicinal Chemistry explored various dihydropyrimidine derivatives and their anticancer activities, noting that modifications to the core structure significantly influenced potency and selectivity against cancer cells.
  • Antimicrobial Activity Evaluation : Research assessing the antimicrobial properties of benzodioxole derivatives indicated that modifications to the functional groups could enhance or diminish activity against specific bacterial strains.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

DHPM derivatives are structurally diverse, with variations in substituents influencing their biological profiles. Below is a comparative analysis of key analogues:

Compound Name Key Substituents Biological Activity Key Findings
Target Compound Benzodioxole, 4-methoxyphenyl, sulfanyl-carbamoylmethyl Anticancer, Antimicrobial Hypothesized to target cancer stem cells and bacterial DNA gyrase .
5-Cyano-6-oxo-1,6-dihydro-pyrimidine derivatives (e.g., 4e, 5a–5d) Thiophene, trifluoromethyl, pyridinyl Antifungal Electron-withdrawing groups (e.g., -CF₃) enhance antifungal activity .
Monastrol-97 derivatives (DHP 1–9) 3,4,5-Trimethoxybenzoyl, thiocarbonyl Anticancer Structural optimization improved potency against cancer stem cells .
1,4-Dihydropyrimidines 4(a–t) Substituted benzyl/alkyl groups Anticancer, Antimicrobial Methyl and benzyl groups enhanced cytotoxicity in HT-29 and MDA-MB-231 cells .
Quinolone-like DHPMs Fluoroquinolone-inspired side chains DNA Gyrase Inhibition Sulfanyl and carboxamide groups showed IC₅₀ values comparable to ciprofloxacin .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The benzodioxole moiety may resist oxidative metabolism, extending half-life compared to simpler DHPMs .

Méthodes De Préparation

Synthesis of the Benzodioxole Precursor

The 2H-1,3-benzodioxol-5-ylmethylamine intermediate is synthesized via reductive amination of piperonal (3,4-methylenedioxybenzaldehyde). A modified procedure from Evitachem involves hydrogenation of piperonal using sodium borohydride and 10% Pd/C in methanol under argon, yielding 3,4-methylenedioxybenzyl alcohol. Subsequent bromination with PBr₃ in dichloromethane produces 5-(bromomethyl)-1,3-benzodioxole, which is treated with aqueous ammonia to form the primary amine.

Key Reaction Conditions

StepReagents/ConditionsYieldCitation
Reductive aminationNaBH₄, Pd/C, MeOH, 0°C, 2 h89%
BrominationPBr₃, CH₂Cl₂, rt, 12 h76%
AminationNH₃ (aq), THF, 60°C, 6 h68%

Construction of the Dihydropyrimidine Core

The 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid scaffold is synthesized via a Biginelli-like condensation. Ethyl acetoacetate, urea, and 4-methoxyphenyl isocyanate undergo cyclization in acetic acid catalyzed by HCl, forming the dihydropyrimidinone ring. Methylation at N1 is achieved using methyl iodide in acetonitrile with potassium carbonate, yielding 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate .

Optimized Parameters

  • Solvent : Acetic acid (neat)

  • Catalyst : HCl (10 mol%)

  • Temperature : 80°C, 8 h

  • Methylation : MeI (1.5 eq), K₂CO₃, MeCN, rt, 24 h

Amidation at the Pyrimidine C5 Position

The C5 carboxylate is converted to the corresponding 4-methoxyanilide using a cobalt-catalyzed aerobic amidation protocol. The pyrimidine-5-carboxylic acid is reacted with 4-methoxyaniline in water at 140°C under 5 bar O₂ pressure, with Co-L1@NC-800 as a catalyst. This method achieves 94% conversion efficiency by facilitating oxidative C–N bond formation .

Catalytic System

ComponentRoleLoading
Co-L1@NC-800Single-atom Co catalyst13 mol%
K₃PO₄Base0.5 eq
O₂Oxidant5 bar

Final Assembly and Purification

The sulfanyl-carbamoyl moiety is coupled to the pyrimidine core via nucleophilic aromatic substitution. The methylsulfanyl intermediate (Step 3) is deprotonated with LDA in THF at −78°C and reacted with the C2-chloropyrimidine derivative. Purification by silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 75% yield .

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine H4), 6.82–6.75 (m, 3H, benzodioxole), 3.89 (s, 3H, OCH₃) .

  • HRMS : m/z calc. for C₂₅H₂₃N₄O₆S [M+H]⁺: 531.1284; found: 531.1289.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrimidine Functionalization : Competitive alkylation at N3 is suppressed by using bulkier bases (e.g., DBU) during methylation .

  • Thiol Oxidation : Strict anaerobic conditions (Ar glovebox) are maintained during NaSH reactions to prevent disulfide formation .

  • Catalyst Deactivation : Co-L1@NC-800 exhibits stability over 5 cycles with <5% activity loss, attributed to its mesoporous nitrogen-doped carbon support .

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors are recommended for the Biginelli condensation (Step 2) to enhance heat transfer and reduce reaction time from 8 h to 45 min . Automated crystallization in heptane/ethyl acetate mixtures improves purity (>99.5% by HPLC) and yield (82% overall).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : Multi-step protocols are common, starting with coupling reactions between the pyrimidine core and functionalized benzodioxole/aryl groups. For example, thiol-ene "click" chemistry or nucleophilic substitution may form sulfur linkages (e.g., sulfanyl-acetamide bridges) . Reagents like acetic anhydride or halogenating agents (e.g., POCl₃) are critical for activating intermediates.
  • Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H, ¹³C) to confirm substituent positions. For purity, employ HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers verify structural integrity and purity?

  • Spectroscopy : Assign peaks in ¹H NMR (e.g., singlet for 1-methyl group at δ ~3.3 ppm) and ¹³C NMR (carbonyl signals at ~165–175 ppm) . IR can validate carboxamide (C=O stretch ~1650 cm⁻¹) and sulfanyl groups (C-S stretch ~650 cm⁻¹).
  • Chromatography : Purity ≥95% via reverse-phase HPLC. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data?

  • Orthogonal Assays : Cross-validate enzyme inhibition results (e.g., IC₅₀) using fluorometric and colorimetric assays. For conflicting cytotoxicity data, standardize cell lines (e.g., HepG2 vs. MCF-7) and exposure times .
  • Structural Validation : Re-examine stereochemistry via X-ray crystallography or computational docking to confirm binding modes .

Q. How can computational modeling enhance understanding of its mechanism?

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using AMBER or GROMACS. Focus on sulfanyl and carboxamide groups’ role in hydrogen bonding .
  • ADMET Prediction : Use SwissADME to assess solubility (LogP ~3.5 predicted) and cytochrome P450 interactions, guiding in vivo study design .

Q. What experimental designs optimize yield in large-scale synthesis?

  • Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd/C for coupling reactions). For dihydropyrimidine intermediates, optimize pH (6–7) to prevent hydrolysis .
  • Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product .

Methodological Notes

  • Contradiction Management : Always correlate in vitro data with structural validation (e.g., crystallography) to rule out impurities or isomerism .
  • Synthetic Pitfalls : Low yields in coupling steps may stem from moisture-sensitive intermediates; use anhydrous conditions and inert atmospheres .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.